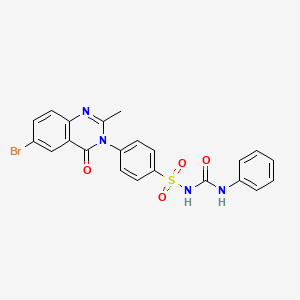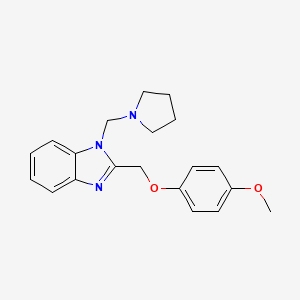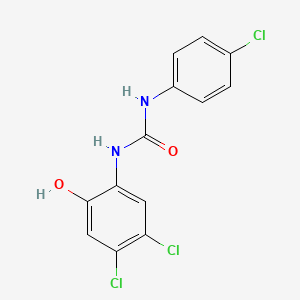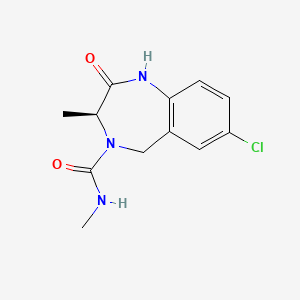
NBI-3 (non-labeled)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NBI-3 is a small-molecule compound known for its role as a histamine H1 receptor antagonist. It is part of a series of compounds that have been studied for their potential therapeutic applications, particularly in the treatment of allergic reactions and other conditions mediated by histamine.
準備方法
The synthesis of NBI-3 involves several steps, typically starting with the preparation of the core structure, followed by functionalization to introduce the desired substituents. The synthetic routes often involve the use of high-purity reagents and controlled reaction conditions to ensure the formation of the desired product. Industrial production methods may include large-scale synthesis using batch or continuous flow processes, with careful monitoring of reaction parameters to optimize yield and purity.
化学反応の分析
NBI-3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of NBI-3 may result in the formation of an oxidized derivative, while reduction may yield a reduced form of the compound.
科学的研究の応用
Chemistry: NBI-3 is used as a model compound in studies of histamine receptor antagonists and their mechanisms of action.
Biology: NBI-3 is used in research on histamine-mediated processes, including allergic reactions and inflammation.
Medicine: NBI-3 has potential therapeutic applications in the treatment of conditions such as allergies, asthma, and other histamine-related disorders.
Industry: NBI-3 may be used in the development of new pharmaceuticals and other products that target histamine receptors.
作用機序
NBI-3 exerts its effects by binding to histamine H1 receptors, thereby blocking the action of histamine. This prevents the activation of downstream signaling pathways that mediate allergic reactions and other histamine-related processes. The molecular targets of NBI-3 include the histamine H1 receptor and associated signaling proteins.
類似化合物との比較
NBI-3 is similar to other histamine H1 receptor antagonists, such as diphenhydramine and cetirizine. NBI-3 has unique structural features that may confer distinct pharmacological properties. For example, NBI-3 may have different binding affinities for the histamine H1 receptor or different metabolic profiles compared to other compounds in this class.
Similar compounds include:
- Diphenhydramine
- Cetirizine
- Loratadine
These compounds share a common mechanism of action but may differ in their pharmacokinetics, side effect profiles, and clinical applications.
特性
CAS番号 |
867036-04-2 |
|---|---|
分子式 |
C19H23N3 |
分子量 |
293.4 g/mol |
IUPAC名 |
N,N-dimethyl-2-[3-[(1R)-1-pyrazin-2-ylethyl]-1H-inden-2-yl]ethanamine |
InChI |
InChI=1S/C19H23N3/c1-14(18-13-20-9-10-21-18)19-16(8-11-22(2)3)12-15-6-4-5-7-17(15)19/h4-7,9-10,13-14H,8,11-12H2,1-3H3/t14-/m0/s1 |
InChIキー |
AYEYSXMZCARQKR-AWEZNQCLSA-N |
異性体SMILES |
C[C@@H](C1=NC=CN=C1)C2=C(CC3=CC=CC=C32)CCN(C)C |
正規SMILES |
CC(C1=NC=CN=C1)C2=C(CC3=CC=CC=C32)CCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![Phenol, 2-[[2-[[4,12-bis(1,1-dimethylethyl)-2,14-dimethyl-10,6-nitrilo-6H-dibenzo[h,k][1,7,10,3,5]dioxathiadiazacyclododecin-8-yl]oxy]-3-(1,1-dimethylethyl)-5-methylphenyl]thio]-6-(1,1-dimethylethyl)-4-methyl-](/img/structure/B12760111.png)

